molecular formula C12H12ClN3O3S2 B5011092 N-[5-[(4-chloro-2-methylphenyl)sulfamoyl]-1,3-thiazol-2-yl]acetamide

N-[5-[(4-chloro-2-methylphenyl)sulfamoyl]-1,3-thiazol-2-yl]acetamide

Cat. No.: B5011092
M. Wt: 345.8 g/mol
InChI Key: BWAZBRUNEVLFMV-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that contains a thiazole ring (a type of heterocycle) and a sulfonyl group. It also has an acetamide group and a chloro-methylphenyl group attached to it .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the thiazole ring, which is a five-membered ring containing nitrogen and sulfur atoms. The sulfonyl group would contribute to the polarity of the molecule, and the chloro-methylphenyl group would add aromaticity and complexity to the structure .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the sulfonyl group could increase its solubility in polar solvents, and the aromatic ring could contribute to its stability .

Mechanism of Action

The mechanism of action of this compound would depend on its intended use or biological activity. For example, if it’s intended to be a drug, it would interact with certain biological targets in the body to exert its effects .

Future Directions

The future research directions for this compound would depend on its potential applications. For example, if it shows promising biological activity, it could be further studied as a potential drug. Alternatively, if it has interesting chemical properties, it could be studied further in the field of chemistry .

Properties

IUPAC Name

N-[5-[(4-chloro-2-methylphenyl)sulfamoyl]-1,3-thiazol-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12ClN3O3S2/c1-7-5-9(13)3-4-10(7)16-21(18,19)11-6-14-12(20-11)15-8(2)17/h3-6,16H,1-2H3,(H,14,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWAZBRUNEVLFMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Cl)NS(=O)(=O)C2=CN=C(S2)NC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12ClN3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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